1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride
Overview
Description
1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride is the human melanocortin-4 receptor (hMC4R) . This receptor plays a crucial role in maintaining energy homeostasis, sexual function, and other physiological processes .
Mode of Action
This compound acts as an agonist at the hMC4R . It binds to this receptor and triggers a series of intracellular events, leading to the activation of the receptor .
Biochemical Pathways
Upon activation of the hMC4R by this compound, several biochemical pathways are affected . These pathways are involved in energy homeostasis, sexual function, and other physiological processes .
Result of Action
The activation of hMC4R by this compound leads to molecular and cellular effects that contribute to its physiological effects . These effects include changes in energy homeostasis and sexual function .
Biochemical Analysis
Biochemical Properties
1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride has been found to interact with various biomolecules. It is a potent agonist for the human melanocortin-4 receptor (hMC4R), but shows weak or no activity for hMC1R, hMC3R, and hMC5R . This suggests that it may play a role in modulating the activity of these receptors, potentially influencing a variety of biochemical reactions .
Cellular Effects
The cellular effects of this compound are largely tied to its interactions with the melanocortin receptors. As an hMC4R agonist, it may influence cell signaling pathways, gene expression, and cellular metabolism associated with this receptor
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the melanocortin receptors, particularly hMC4R . This binding can lead to the activation of the receptor and subsequent changes in gene expression.
Metabolic Pathways
It is known to interact with melanocortin receptors, suggesting it may be involved in the metabolic pathways associated with these receptors
Properties
IUPAC Name |
1-amino-4-phenylcyclohexane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c14-13(12(15)16)8-6-11(7-9-13)10-4-2-1-3-5-10;/h1-5,11H,6-9,14H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVFXIZTTMBTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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